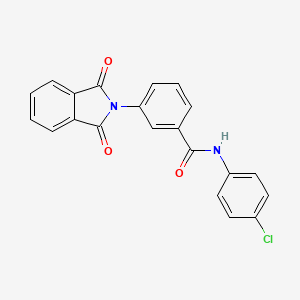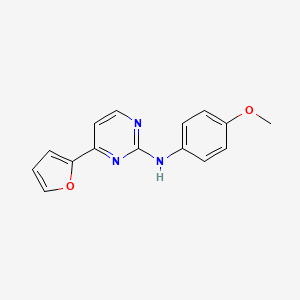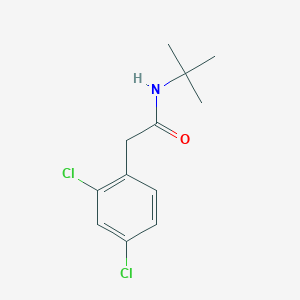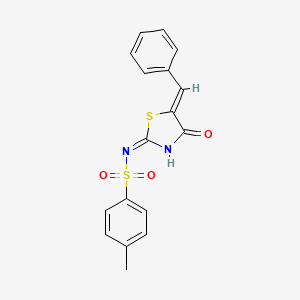
2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as P7C3-A20 and is a member of the benzoxazole family.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide is not fully understood. However, studies have shown that this compound can activate the nicotinamide phosphoribosyltransferase (NAMPT) pathway, which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a key role in cellular metabolism and energy production. Studies have also shown that P7C3-A20 can promote the survival of neurons by increasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the levels of NAD+ in cells, which can enhance cellular metabolism and energy production. P7C3-A20 has also been shown to promote the survival of neurons by increasing the expression of anti-apoptotic proteins. Additionally, studies have shown that this compound can improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its neuroprotective effects. This compound can promote the survival of neurons and protect them from damage. Additionally, P7C3-A20 has been shown to improve cognitive function, which can be useful in studies involving brain function. However, there are some limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound may not be suitable for all types of experiments, as it has primarily been studied in the context of neurodegenerative diseases.
Direcciones Futuras
There are several future directions for research involving 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide. One direction is to further investigate the mechanism of action of this compound. Understanding how P7C3-A20 works at the molecular level could lead to the development of more effective treatments for neurodegenerative diseases. Another direction is to explore the potential applications of this compound in other fields, such as cancer research and metabolic disorders. Finally, future research could focus on developing new analogs of this compound that have improved properties, such as increased potency or better pharmacokinetics.
Métodos De Síntesis
The synthesis of 2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process. The first step involves the reaction of 2-amino-3-isopropyl-1,3-oxazoline with 2,5-dimethoxybenzaldehyde to form 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazole. The second step involves the reaction of 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazole with hydroxylamine hydrochloride to form 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazol-4-one. The final step involves the reaction of 2-isopropyl-5-(2,5-dimethoxybenzyl)oxazol-4-one with tetrahydrofuran-3-amine to form this compound.
Aplicaciones Científicas De Investigación
2-isopropyl-N-(tetrahydro-3-furanyl)-1,3-benzoxazole-5-carboxamide has been studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases. Studies have shown that P7C3-A20 has neuroprotective effects and can promote the survival of neurons in the brain. This compound has also been studied for its potential applications in the treatment of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
N-(oxolan-3-yl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)15-17-12-7-10(3-4-13(12)20-15)14(18)16-11-5-6-19-8-11/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWMZUPVKFYIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043410.png)
![N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6043412.png)
![1-(4-chlorophenyl)-N-{[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6043415.png)
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6043419.png)
![3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6043430.png)
![4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B6043437.png)

![1-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6043452.png)
![N-(4-methoxy-2-methylphenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6043458.png)

![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6043495.png)

![{3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6043515.png)

